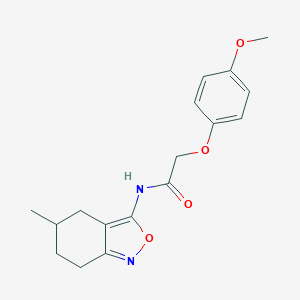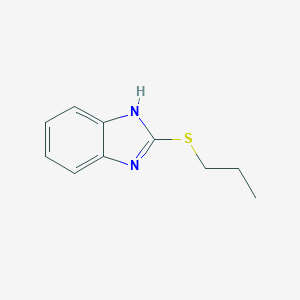![molecular formula C12H9ClO3 B362685 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 53391-77-8](/img/structure/B362685.png)
8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as CHCC, is a naturally occurring compound found in a variety of plant species. It is a member of the flavonoid family and is known for its anti-inflammatory and anti-oxidant properties. CHCC has been studied extensively in the laboratory and has been found to have a variety of potential applications in medicine, biochemistry, and physiology. In
Applications De Recherche Scientifique
Biological Activity and Synthesis
- Mannich bases containing the dialkylaminomethyl group in positions of dihydrocyclopenta[c]chromen-4-ones, including 8-chloro-7-hydroxy derivatives, have been synthesized and investigated for their effects on the central and peripheral nervous systems. These studies have identified potential tranquilizing and neuroleptic properties, highlighting the compound's relevance in medicinal chemistry (Garazd, Panteleimonova, Garazd, & Khilya, 2003).
Cytotoxicity Studies
- Research on compounds structurally related to 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has uncovered cytotoxic activity against various cancer cell lines. For example, a compound isolated from Chinese eaglewood showed cytotoxicity against the human gastric cancer cell line SGC-7901, underscoring the potential of these molecules in cancer research (Liu et al., 2008).
Structural Analysis
- Detailed structural analyses of chromene compounds, including those related to 8-chloro derivatives, have been conducted to understand their molecular geometry, hydrogen bonding, and crystal packing. These studies are vital for the development of new compounds with optimized properties for various applications (Huo, Yin, Jin, & Yang, 2005).
Molecular Modeling and Drug Design
- The synthesis and structure elucidation of chromene derivatives, including this compound, have facilitated molecular modeling studies. These investigations aim to identify new leads for anticancer drugs by exploring DNA intercalation mechanisms and evaluating the compounds' potential as DNA intercalators (Santana et al., 2020).
Propriétés
IUPAC Name |
8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUGUSWOXYKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)
![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)


![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)
![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)